2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide
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Overview
Description
2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of a morpholine ring, a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with morpholine to form 2-(4-methylphenyl)-2-(morpholin-4-yl)ethanol.
Amidation Reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholin-4-yl)butanone
- 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-isopropyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
2-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)17(20)18-12-16(19-8-10-21-11-9-19)15-6-4-14(3)5-7-15/h4-7,13,16H,8-12H2,1-3H3,(H,18,20) |
InChI Key |
WCODQYRFCXMYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(C)C)N2CCOCC2 |
Origin of Product |
United States |
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